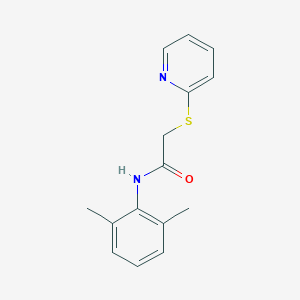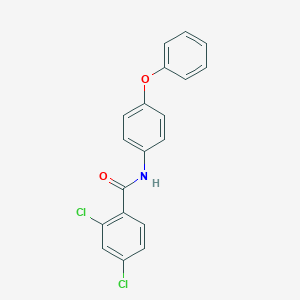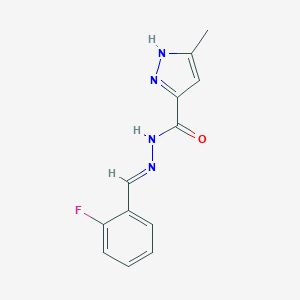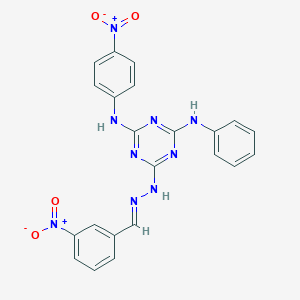
N-(2,6-dimethylphenyl)-2-pyridin-2-ylsulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-2-pyridin-2-ylsulfanylacetamide is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dimethylphenyl group and a pyridinylsulfanylacetamide moiety, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-pyridin-2-ylsulfanylacetamide typically involves the reaction of 2,6-dimethylaniline with pyridine-2-thiol in the presence of an appropriate acylating agent. The reaction conditions often include the use of organic solvents such as acetonitrile or dichloromethane, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to obtain high-purity products .
化学反応の分析
Types of Reactions
N-(2,6-dimethylphenyl)-2-pyridin-2-ylsulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can have different chemical and biological properties, making them useful for various applications .
科学的研究の応用
N-(2,6-dimethylphenyl)-2-pyridin-2-ylsulfanylacetamide has several scientific research applications, including:
作用機序
The mechanism of action of N-(2,6-dimethylphenyl)-2-pyridin-2-ylsulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
類似化合物との比較
Similar Compounds
Similar compounds to N-(2,6-dimethylphenyl)-2-pyridin-2-ylsulfanylacetamide include:
- N-(2,6-Dimethylphenyl)pyridine-2-carboxamide
- 2-Chloro-N-(2,6-dimethylphenyl)acetamide
- Lidocaine (2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide)
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a dimethylphenyl group and a pyridinylsulfanylacetamide moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
特性
CAS番号 |
329064-02-0 |
|---|---|
分子式 |
C15H16N2OS |
分子量 |
272.4g/mol |
IUPAC名 |
N-(2,6-dimethylphenyl)-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C15H16N2OS/c1-11-6-5-7-12(2)15(11)17-13(18)10-19-14-8-3-4-9-16-14/h3-9H,10H2,1-2H3,(H,17,18) |
InChIキー |
DPNQTQVBJAUIIM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=CC=CC=N2 |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B387156.png)
![N'-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-4-(decyloxy)benzohydrazide](/img/structure/B387157.png)
![1,3-Dioxo-2-{4-[(2-oxo-2-phenylethoxy)carbonyl]phenyl}isoindoline-5-carboxylic acid](/img/structure/B387158.png)

![N-[4-({2-[2-(benzyloxy)benzylidene]hydrazino}carbonyl)phenyl]-2-methylbenzamide](/img/structure/B387163.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-quinolinecarbohydrazide](/img/structure/B387165.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2,4-dibromo-6-isopropyl-3-methylphenoxy)acetohydrazide](/img/structure/B387166.png)
![[2-methoxy-4-[(E)-(quinoline-2-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate](/img/structure/B387169.png)
![N'-[4-(dimethylamino)benzylidene]-2-{3-nitro-1H-1,2,4-triazol-1-yl}acetohydrazide](/img/structure/B387170.png)


![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B387176.png)
![(1Z)-1-[(2E)-(pyridin-4-ylmethylidene)hydrazinylidene]-1,2-dihydrophthalazine](/img/structure/B387179.png)
![4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-iodophenol](/img/structure/B387183.png)
